molecular formula C15H19N3O3 B2994100 N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 688773-77-5

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No.: B2994100
CAS No.: 688773-77-5
M. Wt: 289.335
InChI Key: BTPIMOQWADYUFU-UHFFFAOYSA-N
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Description

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide typically involves the reaction of quinazoline derivatives with butylamine. One common method involves the use of ammonium thiocyanate and cyanoacetic acid hydrazide through a multicomponent reaction (MCR) to prepare the precursor, which is then treated with butylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In cancer research, it has been found to intercalate with DNA, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is unique due to its specific butyl group substitution, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIMOQWADYUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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